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l

Cat. No.: B177226 Get Quote

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclohexane
Scaffold
The cyclohexane ring is a prevalent motif in medicinal chemistry, prized for its conformational

rigidity and three-dimensional diversity, which allows for precise spatial orientation of functional

groups. [4-(Aminomethyl)cyclohexyl]methanol, with its primary amine and primary alcohol

functionalities positioned on a cyclohexane core, represents a versatile scaffold for the

synthesis of a wide array of biologically active molecules and functional materials. The

stereochemistry of the substituents, being either cis or trans, plays a crucial role in determining

the pharmacological and physical properties of its derivatives.

Synthesis of [4-(Aminomethyl)cyclohexyl]methanol
The synthesis of [4-(Aminomethyl)cyclohexyl]methanol can be achieved through several

strategic routes, primarily focusing on the reduction of bifunctionalized cyclohexane precursors.

The choice of starting material and reaction conditions dictates the stereochemical outcome,

yielding either the cis or trans isomer.
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Synthesis of trans-[4-
(Aminomethyl)cyclohexyl]methanol
A common and industrially applicable route to the trans isomer involves a multi-step process

starting from a readily available 4-aminobenzoic acid ester.[1] This method leverages catalytic

hydrogenation to reduce the aromatic ring, followed by a series of functional group

manipulations.

Synthetic Scheme: trans-[4-(Aminomethyl)cyclohexyl]methanol Hydrochloride from a 4-

Aminobenzoic Acid Ester
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Caption: Chemoenzymatic approach to cis-amino alcohol synthesis.
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Physicochemical and Spectroscopic
Characterization
The accurate characterization of [4-(Aminomethyl)cyclohexyl]methanol is crucial for its

application in research and development. Below is a summary of its key physicochemical

properties.

Table 1: Physicochemical Properties of [4-(Aminomethyl)cyclohexyl]methanol

Property Value Source

Molecular Formula C₈H₁₇NO [2]

Molecular Weight 143.23 g/mol [2]

IUPAC Name

[4-

(Aminomethyl)cyclohexyl]meth

anol

CAS Number (trans) 400898-77-3 [2]

Purity (typical) >95% [2]

Spectroscopic Data:

While a comprehensive public database of the NMR spectra for [4-
(Aminomethyl)cyclohexyl]methanol is not readily available, the expected chemical shifts can

be predicted based on the structure and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the

cyclohexane ring protons. Distinct signals would be observed for the methylene protons of

the aminomethyl and hydroxymethyl groups, as well as a broad singlet for the amine and

hydroxyl protons, which can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of

the cyclohexane ring, the aminomethyl carbon, and the hydroxymethyl carbon. The chemical

shifts would be influenced by the electronegativity of the attached nitrogen and oxygen

atoms.
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IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the

O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching

of the cyclohexane and methylene groups (around 2850-2950 cm⁻¹), and C-O and C-N

stretching vibrations.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and

characteristic fragmentation patterns resulting from the loss of functional groups.

Applications in Drug Discovery and Medicinal
Chemistry
[4-(Aminomethyl)cyclohexyl]methanol is a valuable building block in the design and

synthesis of novel therapeutic agents. Its bifunctional nature allows for the introduction of

diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Kinase Inhibitors
The scaffold of [4-(Aminomethyl)cyclohexyl]methanol can be incorporated into the design of

kinase inhibitors, a significant class of drugs used in oncology and immunology. [3]The amino

and hydroxyl groups provide anchor points for building molecules that can interact with the

ATP-binding site of kinases. For instance, derivatives of 4-aminoquinolines have been

synthesized and evaluated as potent inhibitors of receptor-interacting protein kinase 2 (RIPK2),

a key mediator in immune signaling. [4][5] Conceptual Design of a Kinase Inhibitor
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Caption: Conceptual design of a kinase inhibitor.

Central Nervous System (CNS) Active Agents
The lipophilic nature of the cyclohexane ring allows for potential penetration of the blood-brain

barrier, making this scaffold interesting for the development of CNS-active drugs. The amine

functionality is a common feature in many neurotransmitters and their analogs, suggesting that

derivatives of [4-(Aminomethyl)cyclohexyl]methanol could be designed to interact with

various CNS receptors.

Structure-Activity Relationship (SAR) Studies
The systematic modification of the [4-(Aminomethyl)cyclohexyl]methanol core is a key

strategy in lead optimization. [6][7][8]Key areas for modification include:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b177226?utm_src=pdf-body-img
https://www.benchchem.com/product/b177226?utm_src=pdf-body
https://www.benchchem.com/product/b177226?utm_src=pdf-body
https://www.drugdesign.org/chapters/structure-activity-relationships/
https://pubmed.ncbi.nlm.nih.gov/15974936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4852705/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amine Substitution: Alkylation or acylation of the primary amine can modulate the basicity,

lipophilicity, and hydrogen bonding capacity of the molecule, influencing its interaction with

biological targets.

Alcohol Modification: The primary alcohol can be converted into ethers, esters, or other

functional groups to explore different binding interactions and improve pharmacokinetic

properties.

Stereochemistry: The relative orientation of the aminomethyl and hydroxymethyl groups (cis

vs. trans) can significantly impact the binding affinity and efficacy of the final compound due

to the rigid conformational constraints of the cyclohexane ring.

Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling [4-
(Aminomethyl)cyclohexyl]methanol and its derivatives. It is important to consult the Safety

Data Sheet (SDS) for specific handling, storage, and disposal information. In general, it is

advisable to work in a well-ventilated area, wear appropriate personal protective equipment

(PPE), including gloves and safety glasses, and avoid inhalation, ingestion, or skin contact.

Conclusion
[4-(Aminomethyl)cyclohexyl]methanol is a fundamentally important and versatile building

block in modern organic and medicinal chemistry. Its robust and adaptable structure provides a

foundation for the synthesis of a wide range of complex molecules with potential therapeutic

applications. A thorough understanding of its synthesis, stereochemistry, and reactivity is

essential for harnessing its full potential in the development of next-generation pharmaceuticals

and advanced materials. This guide serves as a foundational resource to aid researchers in

leveraging the unique properties of this valuable compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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